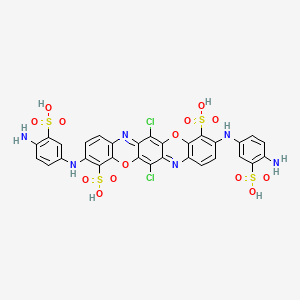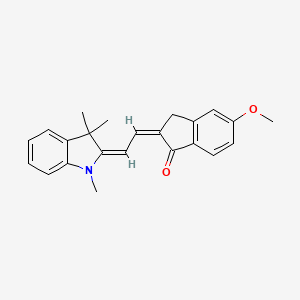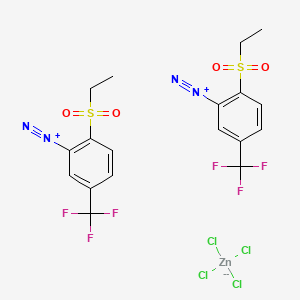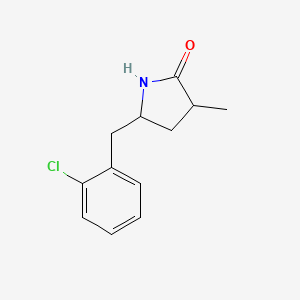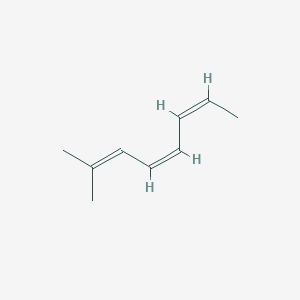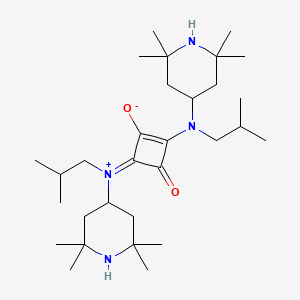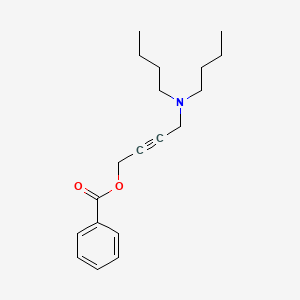
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is a chemical compound with the molecular formula C19H27NO2. This compound is known for its unique structure, which includes a butynol group, a dibutylamino group, and a benzoate ester. It has various applications in scientific research and industry due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dibutylamine and benzoic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dibutylamino and benzoate groups.
4-(Dibutylamino)-benzoic acid: Contains the dibutylamino and benzoate groups but lacks the butynol group.
2-Buten-1-ol: A related compound with a double bond instead of a triple bond in the butynol group
Uniqueness
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is required .
Propiedades
Número CAS |
130421-61-3 |
|---|---|
Fórmula molecular |
C19H27NO2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-(dibutylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C19H27NO2/c1-3-5-14-20(15-6-4-2)16-10-11-17-22-19(21)18-12-8-7-9-13-18/h7-9,12-13H,3-6,14-17H2,1-2H3 |
Clave InChI |
HJYCEYNFIACZND-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


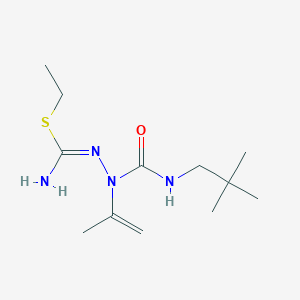
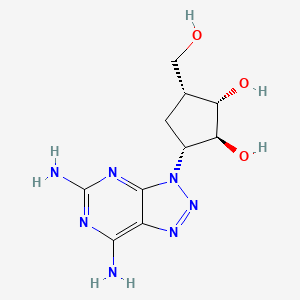
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
